5',7'-Dimethyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one 5',7'-Dimethyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
Brand Name: Vulcanchem
CAS No.: 883633-85-0
VCID: VC21374753
InChI: InChI=1S/C13H15NO3/c1-8-6-9(2)11-10(7-8)13(12(15)14-11)16-4-3-5-17-13/h6-7H,3-5H2,1-2H3,(H,14,15)
SMILES: CC1=CC(=C2C(=C1)C3(C(=O)N2)OCCCO3)C
Molecular Formula: C13H15NO3
Molecular Weight: 233.26g/mol

5',7'-Dimethyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one

CAS No.: 883633-85-0

Cat. No.: VC21374753

Molecular Formula: C13H15NO3

Molecular Weight: 233.26g/mol

* For research use only. Not for human or veterinary use.

5',7'-Dimethyl-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one - 883633-85-0

Specification

CAS No. 883633-85-0
Molecular Formula C13H15NO3
Molecular Weight 233.26g/mol
IUPAC Name 5',7'-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Standard InChI InChI=1S/C13H15NO3/c1-8-6-9(2)11-10(7-8)13(12(15)14-11)16-4-3-5-17-13/h6-7H,3-5H2,1-2H3,(H,14,15)
Standard InChI Key WTBSOVSSLWVCDU-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C3(C(=O)N2)OCCCO3)C
Canonical SMILES CC1=CC(=C2C(=C1)C3(C(=O)N2)OCCCO3)C

Introduction

5',7'-Dimethyl-1',2'-dihydrospiro( dioxane-2,3'-indole)-2'-one is a synthetic organic compound belonging to the class of spiro compounds. It features a unique structural configuration where a dioxane ring is fused with an indole moiety, creating a spiro center that connects these two rings. This compound is of interest in medicinal chemistry due to its complex structure and potential biological activity.

Synthesis Methods

The synthesis of 5',7'-Dimethyl-1',2'-dihydrospiro( dioxane-2,3'-indole)-2'-one typically involves palladium-catalyzed cross-coupling reactions and other techniques that facilitate the formation of the spiro structure. These methods often utilize indole derivatives and dioxane-based precursors.

Potential Applications

This compound shows promise in various scientific fields, particularly in medicinal chemistry, due to its complex structure and potential biological activity. Research indicates potential activity against various biological targets, suggesting a role in therapeutic applications.

Chemical Reactions and Stability

Reactions involving 5',7'-Dimethyl-1',2'-dihydrospiro( dioxane-2,3'-indole)-2'-one are typically conducted under controlled conditions to ensure specificity and yield. For example, palladium-catalyzed processes often require inert atmospheres to prevent unwanted side reactions.

Biological Activity

While detailed biological activity data is limited, the compound's unique structure suggests potential therapeutic applications. Further studies are needed to elucidate the exact mechanisms involved in its biological effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator